1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-propoxy-1H-pyrazole-3-carboxamide
Description
This compound features a pyrazole core substituted with a 4-fluorophenyl group at position 1, a propoxy chain at position 4, and a carboxamide linker at position 3 that connects to a 3-(1H-imidazol-1-yl)propyl chain. The imidazole-propyl moiety is a recurring pharmacophore in medicinal chemistry, often associated with enhanced binding affinity to biological targets such as enzymes or receptors . The propoxy group may influence lipophilicity and metabolic stability, while the fluorophenyl substituent is known to modulate electronic and steric properties .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)-4-propoxypyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c1-2-12-27-17-13-25(16-6-4-15(20)5-7-16)23-18(17)19(26)22-8-3-10-24-11-9-21-14-24/h4-7,9,11,13-14H,2-3,8,10,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMUJUKIIJVOOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NCCCN2C=CN=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-propoxy-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Imidazole Group: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a benzene ring.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The final compound is formed through a series of coupling reactions that link the imidazole, fluorophenyl, propoxy, and pyrazole groups together.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-propoxy-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Material Science: The compound’s properties may be useful in the development of new materials with specific electronic or optical characteristics.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrazole groups are known to interact with metal ions and other active sites within proteins, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3-(1H-Imidazol-1-yl)propyl) Benzamide Derivatives
describes several benzamide analogs (compounds 5–9) with the same imidazole-propyl chain but differing in aromatic substituents:
- 4-Fluorobenzamide (6) : Shares the fluorophenyl group with the target compound but replaces the pyrazole core with a benzamide. This structural difference may alter conformational flexibility and target selectivity .
- 4-Trifluoromethylbenzamide (7) : The electron-withdrawing CF₃ group enhances metabolic stability but may reduce solubility compared to the target’s propoxy group .
Key Insight : The pyrazole core in the target compound likely confers distinct electronic and steric properties compared to benzamide analogs, influencing binding modes and pharmacokinetics.
Pyrazoline Derivatives
reports N-substituted pyrazoline compounds (1–4) with fluorophenyl and bromo/chloro substituents. For example:
- 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) : The dihydropyrazole (pyrazoline) ring introduces partial saturation, reducing planarity compared to the fully aromatic pyrazole in the target compound. This may affect membrane permeability or target engagement .
Key Insight : The fully unsaturated pyrazole in the target compound may enhance aromatic stacking interactions compared to pyrazolines.
Cyclopropane Carboxamide Analogs
and describe N-(3-(1H-imidazol-1-yl)propyl)-1-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxamide, which replaces the pyrazole with a cyclopropane ring.
Key Insight : The pyrazole core in the target compound offers a balance of rigidity and solubility compared to cyclopropane-based analogs.
Pyrrole and Benzimidazole Derivatives
- 2-(1-(3-Oxo-3-phenylpropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide (): The benzimidazole core provides a larger aromatic system, which may enhance DNA intercalation but increase molecular weight .
Key Insight : The pyrazole in the target compound provides a mid-sized heterocyclic system, optimizing both solubility and target affinity.
Structural and Functional Comparison Table
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-propoxy-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield?
- Methodology : A multi-step synthesis is typically employed, starting with the preparation of the pyrazole core via cyclocondensation of hydrazines with diketones. The propoxy group is introduced via nucleophilic substitution, while the imidazole-propyl side chain is attached using carbodiimide-mediated coupling (e.g., EDC/HOBt). Optimize reaction temperatures (e.g., 60–80°C for imidazole alkylation) and solvent polarity (DMF or DCM) to enhance coupling efficiency. Monitor intermediates via TLC and HPLC .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodology : Use a combination of NMR (¹H/¹³C, COSY, and HSQC) to resolve overlapping signals from fluorophenyl and imidazole protons. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. X-ray crystallography (if crystalline) provides definitive proof of regiochemistry, as demonstrated in related pyrazole derivatives .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinases or cytochrome P450 isoforms) due to the imidazole moiety’s potential chelation properties. Use fluorescence-based or colorimetric assays (e.g., ATPase activity for kinases). Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa or MCF-7) can evaluate antiproliferative effects. Include positive controls (e.g., staurosporine) and validate results with dose-response curves (IC₅₀ calculations) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl or methoxy substitutions) impact target binding affinity?
- Methodology : Perform comparative molecular docking (AutoDock Vina or Schrödinger) using X-ray structures of target proteins (e.g., CYP3A4 or EGFR). Synthesize analogs with halogen or alkoxy substitutions and correlate changes in logP (measured via shake-flask method) with activity. For example, fluorophenyl groups enhance metabolic stability over chlorophenyl in related compounds .
Q. What strategies mitigate low solubility in aqueous buffers during in vivo studies?
- Methodology : Formulate as a nanocrystal suspension via wet milling or use co-solvents (e.g., PEG-400/Cremophor EL). Assess solubility via shake-flask method at pH 7.4. Alternatively, synthesize prodrugs (e.g., ester derivatives of the carboxamide) to improve bioavailability, as seen in ethyl pyrazole carboxylates .
Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?
- Methodology : Investigate pharmacokinetic parameters (Cmax, AUC) via LC-MS/MS plasma profiling. Check for rapid metabolism by liver microsomes (e.g., human/rat S9 fractions). If metabolism is an issue, introduce deuterium at vulnerable sites (e.g., propoxy chain) to slow degradation, a strategy validated in fluorophenyl-pyrazoles .
Q. What computational tools predict off-target interactions or toxicity risks?
- Methodology : Use QSAR models (e.g., SwissADME or ProTox-II) to predict CYP inhibition, hERG liability, or Ames test outcomes. Molecular dynamics simulations (GROMACS) can assess binding stability to unintended targets. Cross-validate with experimental data from transcriptomics (RNA-seq) in primary hepatocytes .
Data Analysis & Validation
Q. How should researchers address batch-to-batch variability in biological assay results?
- Methodology : Implement strict QC protocols for compound synthesis (e.g., ≥95% purity by HPLC). Use standardized cell lines (ATCC-certified) and assay plates with internal controls (e.g., Z’-factor >0.5). Statistical analysis (ANOVA with post-hoc Tukey) identifies outliers. Replicate experiments across independent labs to confirm reproducibility .
Q. What are best practices for comparing this compound to structurally similar analogs in SAR studies?
- Methodology : Generate a structural-activity matrix with parameters like ClogP, topological polar surface area (TPSA), and H-bond donors/acceptors. Use hierarchical clustering (e.g., Python’s SciPy) to group analogs. For example, imidazole-propyl chains in this compound may enhance cellular uptake over shorter alkyl linkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
